molecular formula C4H7N3O2 B087784 2-(Nitromethylene)imidazolidine CAS No. 13623-98-8

2-(Nitromethylene)imidazolidine

Cat. No. B087784
CAS RN: 13623-98-8
M. Wt: 129.12 g/mol
InChI Key: OHXNZFJZRFHBLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(nitromethylene)imidazolidine derivatives involves various strategies, including the condensation of aldehydes with ethylenediamines and subsequent modification to introduce the nitromethylene moiety. For example, the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine illustrates the planarity of the 2-(nitromethylene)imidazolidine fragment, which may be attributed to electron delocalization and the influence of the electron-withdrawing NO2 group (Dongmei Li et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(nitromethylene)imidazolidine derivatives has been extensively studied. The title compound, as mentioned in the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine, demonstrates a near-planar structure, indicative of electron delocalization effects facilitated by the NO2 group. Such structural features are crucial for understanding the compound's reactivity and properties (Dongmei Li et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-(nitromethylene)imidazolidine include cycloadditions and reactions with nitroalkenes and aldehydes. The novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand, for instance, showcases the "chiral fences" role of imidazolidine rings, facilitating endo-selective reactions of imino esters and nitroalkenes with high enantioselectivity (T. Arai et al., 2010).

Scientific Research Applications

  • Insecticidal Activity : 2-(Nitromethylene)imidazolidine and its analogs have been studied for their insecticidal properties. For instance, Liu, Lanford, and Casida (1993) explored the role of these compounds as inhibitors of imidacloprid binding in acetylcholine receptors of house fly head membranes. They found that the potency for inhibiting imidacloprid binding correlates with neurotoxicity measured as knockdown effect (Liu, Lanford, & Casida, 1993).

  • Molecular Structure Analysis : Li et al. (2010) analyzed the molecular structure of a derivative of 2-(Nitromethylene)imidazolidine, which showed that the fragment is close to being planar. This structure is significant for understanding the electron delocalization and the influence of the electron-withdrawing NO2 group (Li et al., 2010).

  • Chemical Reactions with Olefins and Aldehydes : Tokumitsu (1990) investigated the reactions of 2-(Nitromethylene)imidazolidine with olefins bearing an electron-withdrawing group and aldehydes. This research provided insights into the formation of Michael-type addition products and other diazabicyclic derivatives (Tokumitsu, 1990).

  • Actions on Cholinergic Receptors : Bai et al. (1991) explored the actions of imidacloprid and a related nitromethylene on cholinergic receptors of an identified insect motor neurone. This research is crucial for understanding how these compounds affect insect neurology (Bai et al., 1991).

  • Electro-Organic Synthesis Applications : Asghariganjeh et al. (2020) reported on the electro-synthesis of novel tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives from 2-(Nitromethylene)imidazolidine, demonstrating its potential in creating fused polycyclic structures related to bioactive heterocycles (Asghariganjeh et al., 2020).

  • Corrosion Inhibition : Silva et al. (2021) conducted a comparative study of oxazolidine and imidazolidine compounds, including 2-(Nitromethylene)imidazolidine, as inhibitors of steel corrosion in aqueous HCl solution. They found that these compounds act as effective corrosion inhibitors (Silva et al., 2021).

Safety And Hazards

The safety data sheet for 2-(Nitromethylene)imidazolidine suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .

properties

IUPAC Name

2-(nitromethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXNZFJZRFHBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C[N+](=O)[O-])N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159739
Record name Imidazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Nitromethylene)imidazolidine

CAS RN

13623-98-8
Record name Imidazolidine, 2-(nitromethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(3-pyridylmethyl)ethylenediamine (15.1 g), 1-nitro-2,2-bis(methylthio)ethylene (18.2 g) and benzene (150 ml) was refluxed for 4 hours with stirring. The generated gas was collected by an alkali trap. The reaction mixture was cooled to room temperature, and filtered to collect crystals. Recrystallization from methanol gave 1-(3-pyridylmethyl)-2-(nitromethylene imidazolidine (17 g) of the following formula as pale yellow crystals. mp. 169°-171° C. ##STR15##
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Nitromethylene)imidazolidine
Reactant of Route 2
Reactant of Route 2
2-(Nitromethylene)imidazolidine

Citations

For This Compound
155
Citations
R Zwart, M Oortgiesen, HPM Vijverberg - European Journal of …, 1992 - Elsevier
Abstract Effects of the insecticidal compound 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine (PMNI) on different subtypes of the nicotinic acetylcholine receptor were studied in …
Number of citations: 56 www.sciencedirect.com
D Li, Z Tian, G Wang, P Wei, Y Zhang - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C8H15N3O4, the 2-(nitromethylene)imidazolidine fragment is close to being planar (rms deviation = 0.027 Å), which may be correlated with delocalization of the …
Number of citations: 10 scripts.iucr.org
盛家晃一, 渋谷克彦, 服部ゆみ, 坪井真一… - Journal of Pesticide …, 1993 - jlc.jst.go.jp
… This structural modification has increased the insecticidal potential of 2-nitromethylene-imidazolidine against ex., green rice leafhopper (Nephotettix cincticeps) by over thirty …
Number of citations: 36 jlc.jst.go.jp
MR Asghariganjeh, AA Mohammadi… - Journal of Applied …, 2021 - jacr.kiau.ac.ir
KAl(SO4)2.12H2O is found to efficiently and heterogeneously catalyze the one-pot three-component reaction of 2-(nitromethylene)imidazolidine, malononitrile and aldehydes under …
Number of citations: 1 jacr.kiau.ac.ir
MG Silva, ANC Costa, DP Sangi, J Yoneda… - Chemical …, 2022 - Taylor & Francis
In many industries, safe organic inhibitors that are soluble in corrosive media, environmentally friendly, and effective need to be developed for protection against corrosion during …
Number of citations: 5 www.tandfonline.com
T Tokumitsu - Bulletin of the Chemical Society of Japan, 1990 - journal.csj.jp
The reaction of 2-(nitromethylene)imidazolidine (1) with olefins bearing an electron-withdrawing group gave Michael-type addition products and/or 5-nitro-1,7-diazabicyclo[4.3.0]nonane …
Number of citations: 21 www.journal.csj.jp
D Bai, SCR Lummis, W Leicht, H Breer… - Pesticide …, 1991 - Wiley Online Library
… analogue, l‐(6‐chloro‐3‐pyridylmethyl)‐N‐nitroimidazolidin‐2‐ylideneamine (imidacloprid; NTN 33893) and a nitromethylene, l‐(3‐pyridylmethyl)‐2‐nitromethylene‐imidazolidine (…
Number of citations: 468 onlinelibrary.wiley.com
R Sayyar, S Makarem, B Mirza - Journal of Heterocyclic …, 2019 - Wiley Online Library
Organic electrosynthesis as a new facile and green method was applied for one‐pot synthesis of octahydro‐imidazo[1,2‐a]quinolin‐6‐one derivatives, via a three component …
Number of citations: 9 onlinelibrary.wiley.com
J He, Z Sun, Y Deng, Y Liu, P Zheng, S Cao - Molecules, 2023 - mdpi.com
A simple and straightforward addition or defluorination of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine (2a), 2-(nitromethylene)imidazolidine (2b), 2-cyanoimino-…
Number of citations: 3 www.mdpi.com
M Hammouda, ZM Abou Zeid, MA Metwally - Chemistry of Heterocyclic …, 2005 - Springer
Reactions of arylidenemalononitriles with 2-nitromethylene-substituted imidazolidine, hexahydropyrimidine, and hexahydro-1,3-diazepine afforded the title derivatives. Reaction of 2-…
Number of citations: 17 link.springer.com

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